molecular formula C20H25FN2O3 B11056220 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

Cat. No.: B11056220
M. Wt: 360.4 g/mol
InChI Key: WZYTYBROOAQVKS-UHFFFAOYSA-N
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Description

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a fluorophenyl group and a piperazine moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Spirocyclic Intermediate Formation: The next step is the formation of the spirocyclic intermediate. This is achieved by reacting the piperazine derivative with a suitable spirocyclic precursor, such as 1,4-dioxaspiro[4.5]decan-2-one, under acidic or basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the spirocyclic intermediate with a carbonylating agent, such as phosgene or a phosgene substitute, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s piperazine moiety is of interest due to its presence in many bioactive molecules. It can be used to study receptor-ligand interactions and enzyme inhibition.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features are common in many drugs, suggesting it could be a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The spirocyclic structure provides stability and rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one
  • **4-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one
  • **4-{[4-(4-Methylphenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

Uniqueness

The uniqueness of this compound lies in its fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[45]decan-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C20H25FN2O3/c21-15-4-6-16(7-5-15)22-10-12-23(13-11-22)19(25)17-14-18(24)26-20(17)8-2-1-3-9-20/h4-7,17H,1-3,8-14H2

InChI Key

WZYTYBROOAQVKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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